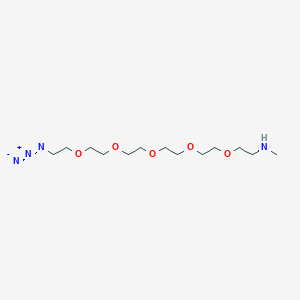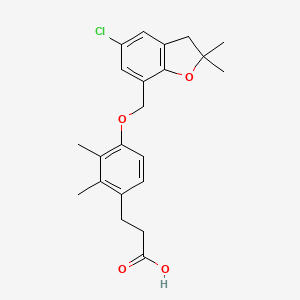
Méthylamino-PEG5-azide
Vue d'ensemble
Description
Methylamino-PEG5-azide is a PEG derivative containing an azide group and a methylamino group. The azide group enables Click Chemistry. The methylamine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydrophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Bioconjugaison dans le développement de médicaments
Méthylamino-PEG5-azide: est largement utilisé comme un lieur non clivable dans le développement de conjugués anticorps-médicaments (ADC). Le groupe azide facilite l'utilisation de la chimie click pour attacher des médicaments aux anticorps, tandis que la chaîne PEG améliore la solubilité et la stabilité {svg_1}.
Administration ciblée de médicaments
La capacité du composé à lier des agents thérapeutiques à des molécules de ciblage le rend précieux dans la création de systèmes d'administration de médicaments qui peuvent cibler sélectivement les cellules malades, minimisant les effets secondaires et améliorant l'efficacité {svg_2}.
Imagerie diagnostique
En imagerie diagnostique, This compound peut être utilisé pour conjuguer des agents d'imagerie à des biomolécules, aidant à la visualisation des processus biologiques et à la détection de maladies comme le cancer {svg_3}.
Nanotechnologie
La fonctionnalité azide de This compound est essentielle dans la synthèse des nanomatériaux. Elle permet l'attachement précis de diverses molécules à la surface des nanoparticules, qui peuvent être utilisées pour l'administration de médicaments, l'imagerie ou comme capteurs {svg_4}.
Chimie des polymères
Ce composé sert d'agent de réticulation en chimie des polymères, où il peut être utilisé pour modifier les propriétés des polymères, telles que l'amélioration de leur biocompatibilité ou la création d'hydrogels pour des applications biomédicales {svg_5}.
Recherche en chimie click
This compound: est un réactif clé dans la chimie click, un domaine de la synthèse chimique qui se concentre sur l'assemblage rapide et fiable de petites unités, souvent dans des conditions douces. Cela a de larges implications pour la science des matériaux, les produits pharmaceutiques et la biochimie {svg_6}.
Mécanisme D'action
Target of Action
Methylamino-PEG5-azide is primarily used as a PROTAC linker . The compound’s primary targets are proteins that can be degraded by the ubiquitin-proteasome system . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .
Mode of Action
The compound contains an azide group that enables Click Chemistry . This azide group can react with alkyne or cyclooctyne groups to form stable triazole linkages . This reaction is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
Methylamino-PEG5-azide is involved in the ubiquitin-proteasome pathway . PROTACs, which use Methylamino-PEG5-azide as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The compound’s ADME properties The hydrophilic peg spacer in methylamino-peg5-azide is known to increase solubility in aqueous media , which could potentially impact its absorption and distribution within the body.
Result of Action
The primary result of Methylamino-PEG5-azide’s action is the formation of stable triazole linkages through Click Chemistry . This enables the conjugation of drugs or nanoparticles with targeting moieties, such as antibodies or peptides, which can improve their delivery to specific cells or tissues .
Action Environment
It’s worth noting that the reactions it participates in, such as cuaac and spaac, may be influenced by factors like temperature, ph, and the presence of catalytic agents .
Analyse Biochimique
Biochemical Properties
Methylamino-PEG5-azide plays a significant role in biochemical reactions, particularly in the field of click chemistry. The azide group in Methylamino-PEG5-azide enables it to undergo CuAAC with alkyne-containing molecules, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and conjugating biomolecules. The methylamino group in Methylamino-PEG5-azide is reactive with carboxylic acids, activated NHS esters, and carbonyl groups (ketones and aldehydes), allowing it to form covalent bonds with a variety of biomolecules .
Methylamino-PEG5-azide interacts with enzymes, proteins, and other biomolecules through these reactive groups. For example, it can be used to label proteins with azide groups, which can then be conjugated to alkyne-functionalized nanoparticles or other solid supports. This interaction is facilitated by the hydrophilic PEG spacer, which increases the solubility of Methylamino-PEG5-azide in aqueous media and reduces steric hindrance, allowing for efficient bioconjugation .
Cellular Effects
Methylamino-PEG5-azide has various effects on different types of cells and cellular processes. It can influence cell function by modifying proteins and other biomolecules through click chemistry reactions. For instance, Methylamino-PEG5-azide can be used to immobilize proteins on solid supports, enhancing their stability and activity. This immobilization can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability and activity of key proteins .
In addition, Methylamino-PEG5-azide can be used to deliver drugs or other therapeutic agents to specific cells or tissues. The PEG spacer in Methylamino-PEG5-azide improves the solubility and stability of these agents, allowing for more efficient delivery and uptake by cells. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the delivered agents .
Molecular Mechanism
The molecular mechanism of action of Methylamino-PEG5-azide involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azide group in Methylamino-PEG5-azide reacts with alkyne-containing molecules to form stable triazole linkages, while the methylamino group reacts with carboxylic acids, activated NHS esters, and carbonyl groups. These reactions allow Methylamino-PEG5-azide to modify proteins, enzymes, and other biomolecules, altering their activity and function .
Methylamino-PEG5-azide can also influence gene expression by modifying transcription factors or other regulatory proteins. For example, it can be used to conjugate transcription factors to nanoparticles, enhancing their stability and activity. This can lead to changes in gene expression and cellular metabolism, depending on the nature of the modified proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylamino-PEG5-azide can change over time due to its stability and degradation. Methylamino-PEG5-azide is generally stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or moisture. This degradation can affect its ability to participate in click chemistry reactions and modify biomolecules .
Long-term effects of Methylamino-PEG5-azide on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to Methylamino-PEG5-azide can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. These effects can vary depending on the concentration and duration of exposure, as well as the specific cell types and experimental conditions .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N4O5/c1-15-2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-16-17-14/h15H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHWWGQHCQSYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)

![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)







